molecular formula C21H27N3O2 B12497902 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone

2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone

Cat. No.: B12497902
M. Wt: 353.5 g/mol
InChI Key: FQHMNQKGGJIKPX-UHFFFAOYSA-N
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Description

2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3311~3,7~]dec-1-yl]ethanone is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole ring, a hydroxyethylamino group, and a tricyclodecyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzimidazole ring, the introduction of the hydroxyethylamino group, and the attachment of the tricyclodecyl moiety. Common reagents used in these reactions include benzimidazole, ethylene oxide, and tricyclodecane derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethylamino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyethylamino group may yield benzimidazole carboxylic acids, while reduction of the benzimidazole ring can produce hydrogenated benzimidazole derivatives.

Scientific Research Applications

2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The hydroxyethylamino group may participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity. The tricyclodecyl moiety provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the benzimidazole ring, hydroxyethylamino group, and tricyclodecyl moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

1-(1-adamantyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone

InChI

InChI=1S/C21H27N3O2/c25-6-5-22-20-23-17-3-1-2-4-18(17)24(20)13-19(26)21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,14-16,25H,5-13H2,(H,22,23)

InChI Key

FQHMNQKGGJIKPX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)CN4C5=CC=CC=C5N=C4NCCO

Origin of Product

United States

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